Epinephrine-d3 Sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Epinephrine-d3 Sulfate is a derivative of Epinephrine . Epinephrine, also known as adrenaline, is a hormone and neurotransmitter used to treat allergic reactions, restore cardiac rhythm, and control mucosal congestion, glaucoma, and asthma .

Synthesis Analysis

Epinephrine synthesis involves the adrenal medulla. Deficiency of HIF (hypoxia inducible factors) prolyl hydroxylase domain protein-2 (PHD2) in the adrenal medulla of mice results in HIF2α-mediated reduction in phenylethanolamine N-methyltransferase (PNMT) expression, and consequent reduction in epinephrine synthesis .Molecular Structure Analysis

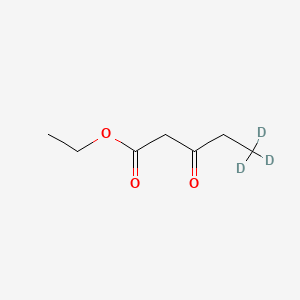

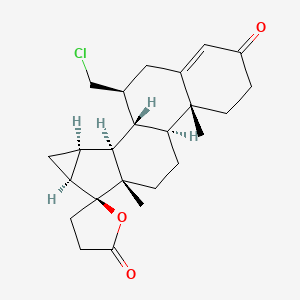

The molecular formula of Epinephrine-d3 Sulfate is C9H10D3NO6S . The molecular weight is 266.29 .Chemical Reactions Analysis

Epinephrine is used in various reactions. For instance, it is used in the treatment of hypersensitivity reactions, and it has been used in the treatment of anaphylaxis for nearly six decades .Wissenschaftliche Forschungsanwendungen

Clinical Research Use in Catecholamine Quantification

Epinephrine-d3 Sulfate is utilized in clinical research for the quantification of catecholamines and metanephrines in urine. This process involves a non-SPE (Solid Phase Extraction) sample preparation method, which is both time-effective and cost-effective. The method uses liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS), providing increased specificity and sensitivity for the analytes .

Electrochemical Detection in Pharmaceutical Preparations

In pharmaceutical research, Epinephrine-d3 Sulfate serves as an internal standard for the electroanalytical detection of epinephrine. Recent advancements have led to the development of sensors with higher sensitivity to epinephrine, such as inkjet-printed graphene electrodes modified with laponite clay. These sensors are applied directly for the determination of epinephrine in pharmaceutical preparations, showcasing their potential for quality control and drug analysis .

Fluorescence-Based Sensing Platforms

Research has demonstrated the use of Epinephrine-d3 Sulfate in fluorescence-based sensing platforms for the detection of epinephrine. Innovations in this field include the use of Fe ions and enzyme complexes for enhanced selectivity, which may lead to the development of new electronic devices for medical diagnostics .

Biochemical Screening for Diseases

Epinephrine-d3 Sulfate plays a crucial role in the biochemical screening of diseases. Its quantitation is essential for identifying conditions related to abnormal levels of catecholamines and metanephrines, which can be indicative of various disorders, including neurodegenerative diseases and tumors of the adrenal gland .

Development of Amperometric Sensors

The compound is instrumental in the development of amperometric sensors for clinical applications. These sensors are designed to monitor epinephrine levels in biological samples, aiding in the diagnosis and management of conditions where epinephrine plays a physiological role .

Flow-Through Sensor and Biosensor Innovation

Epinephrine-d3 Sulfate is used in the innovation of flow-through sensors and biosensors for sensitive epinephrine determination. These devices offer improved selectivity and sensitivity, and are significant for the future of non-invasive monitoring technologies in healthcare .

Wirkmechanismus

Target of Action

Epinephrine, also known as adrenaline, primarily targets alpha and beta-adrenergic receptors . These receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. The interaction of epinephrine with these receptors plays a crucial role in the body’s response to stress, such as the fight-or-flight response .

Mode of Action

Epinephrine interacts with its targets, the alpha and beta-adrenergic receptors, resulting in various physiological changes. For instance, its action on alpha-adrenergic receptors minimizes vasodilation and increases vascular permeability during anaphylaxis, which can cause the loss of intravascular fluid volume and hypotension . On the other hand, its action on beta receptors relaxes the smooth muscle in the airways of the lungs, relieving shortness of breath and wheezing .

Biochemical Pathways

Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In response to stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction . This leads to the production of epinephrine, which then initiates short-term responses to cope with stress .

Pharmacokinetics

The pharmacokinetics of epinephrine involves its absorption, distribution, metabolism, and excretion (ADME). About 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine, 40% as VMA, 7% as 3-methoxy-4-hydroxyphenoglycol, 2% as 3,4-dihydroxymandelic acid, and the rest as acetylated derivatives . These metabolites are excreted mainly as the sulfate conjugates and, to a lesser extent, the glucuronide conjugates .

Result of Action

The molecular and cellular effects of epinephrine’s action are diverse and depend on the specific target and the physiological context. For example, in the context of an allergic reaction, epinephrine can minimize vasodilation and increase vascular permeability, preventing the loss of intravascular fluid volume and hypotension . In the respiratory system, it can relax the smooth muscle in the airways, relieving shortness of breath and wheezing .

Action Environment

The action of epinephrine can be influenced by various environmental factors. For instance, the presence of certain toxic cations in the same environment can influence the pharmacological action of epinephrine . Additionally, the body’s physiological state, such as stress levels, can also affect the production and action of epinephrine .

Safety and Hazards

Eigenschaften

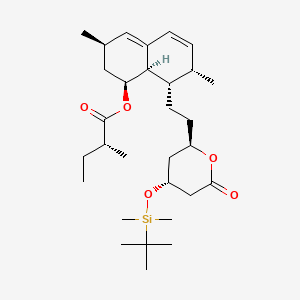

| { "Design of the Synthesis Pathway": "The synthesis pathway of Epinephrine-d3 Sulfate involves the sulfation of Epinephrine-d3 using sulfuric acid.", "Starting Materials": [ "Epinephrine-d3", "Sulfuric acid", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Epinephrine-d3 is dissolved in methanol.", "Sulfuric acid is added to the solution and stirred for 30 minutes at room temperature.", "Sodium sulfate is added to the mixture to neutralize the excess acid.", "The mixture is filtered and the filtrate is evaporated under reduced pressure.", "The residue is dissolved in diethyl ether and washed with water.", "The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure to obtain Epinephrine-d3 sulfate." ] } | |

CAS-Nummer |

1346604-62-3 |

Produktname |

Epinephrine-d3 Sulfate |

Molekularformel |

C9H13NO6S |

Molekulargewicht |

266.282 |

IUPAC-Name |

[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |

InChI-Schlüssel |

AELFRHHZGTVYGJ-FIBGUPNXSA-N |

SMILES |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |

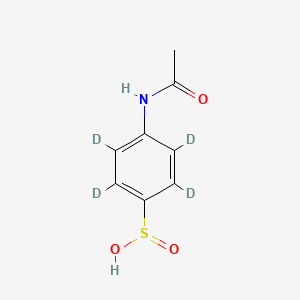

Synonyme |

4-[1-Hydroxy-2-(methylamino-d3)ethyl]-1,2-benzenediol 1-(Hydrogen Sulfate); 3,4-Dihydroxy-α-[(methylamino-d3)methyl]benzyl Alcohol 4-(Hydrogen Sulfate); |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)